2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring that is substituted with a carboxylic acid group and a phenyl ring containing chloro and fluoro substituents. This compound is notable for its unique structure, which can influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science. The specific arrangement of the substituents can affect the compound's reactivity and interactions with biological systems.
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid falls under the category of cyclopropane derivatives, which are cyclic aliphatic compounds known for their unique structural properties. It is also classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to the cyclopropane ring.
The synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves several steps:
The molecular formula of 2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid is , with a molecular weight of approximately 214.62 g/mol. Its structure can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C10H8ClFO2 |
Molecular Weight | 214.62 g/mol |
IUPAC Name | 2-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI Key | SFCUYHOUFSIDLX-UHFFFAOYSA-N |
Canonical SMILES | C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Cl |
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid can undergo several types of chemical reactions:
The reactions yield various products depending on the reagents used. For instance:
The mechanism of action for 2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding, this compound may modulate enzymatic activity or receptor signaling pathways, influencing biological processes. The precise molecular targets vary based on application context .
While specific physical properties such as density, boiling point, and melting point were not extensively detailed in the sources, it is noted that:
The chemical properties include its reactivity profile as described in the reactions analysis section. Its unique structure allows it to engage in various chemical transformations typical for both cyclopropanes and carboxylic acids.
2-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid has several significant applications:
This compound's unique structure and properties make it a valuable asset in scientific research and industrial applications.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6